molecular formula C16H14N4OS B12008927 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B12008927
M. Wt: 310.4 g/mol
InChI Key: JKFQQKYUOPATSW-LICLKQGHSA-N
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Description

  • 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic molecule with intriguing properties.
  • Its structure combines a phenol group (hydroxyl-bearing aromatic ring) with a 1,2,4-triazole ring system, which contains a sulfur atom (mercapto group) and a nitrogen atom (imino group).
  • This compound has attracted attention due to its diverse applications in various fields.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various reactions

      Common Reagents: Alkali metal hydroxides, acids, and various nucleophiles.

      Major Products: These depend on reaction conditions, but derivatives with altered functional groups are common.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing new compounds.

      Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

      Medicine: Some derivatives show promise as antitumor agents.

      Industry: Employed in photostabilizers and herbicides.

  • Mechanism of Action

    • The exact mechanism isn’t fully elucidated, but it likely involves interactions with cellular targets (e.g., enzymes, receptors).
    • Further research is needed to understand its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H14N4OS

    Molecular Weight

    310.4 g/mol

    IUPAC Name

    4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C16H14N4OS/c1-11-6-8-12(9-7-11)15-18-19-16(22)20(15)17-10-13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,19,22)/b17-10+

    InChI Key

    JKFQQKYUOPATSW-LICLKQGHSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O

    Origin of Product

    United States

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